molecular formula C15H19N3S B1269221 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 312290-54-3

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1269221
CAS No.: 312290-54-3
M. Wt: 273.4 g/mol
InChI Key: DWHZDECQMUUDJV-UHFFFAOYSA-N
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Description

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an allyl group, a tert-butylphenyl group, and a thiol group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of hydrazine derivatives with carbon disulfide to form 1,2,4-triazole-3-thione intermediates.

    Introduction of the Allyl Group: The allyl group can be introduced through an alkylation reaction. This can be achieved by reacting the triazole-3-thione intermediate with an allyl halide under basic conditions.

    Attachment of the tert-Butylphenyl Group: The tert-butylphenyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the allylated triazole intermediate with a tert-butylphenyl halide in the presence of a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can undergo reduction reactions to form dihydrotriazoles.

    Substitution: The allyl and tert-butylphenyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using bases such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Triazole derivatives have shown antimicrobial, antifungal, and anticancer activities, making this compound a potential candidate for biological studies.

    Medicine: Due to its biological activities, it is being explored for the development of new therapeutic agents.

    Industry: It can be used in the development of new materials with specific properties, such as corrosion inhibitors and polymer additives.

Mechanism of Action

The mechanism of action of 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with thiol-reactive sites on proteins, leading to the modulation of their activity. The triazole ring can interact with various enzymes and receptors, affecting their function. These interactions can result in the inhibition of microbial growth, induction of apoptosis in cancer cells, and other biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-allyl-5-(4-tert-butylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound is similar in structure but lacks the thiol group.

    2-{[4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide: This compound has a similar triazole core but different substituents.

Uniqueness

4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the allyl, tert-butylphenyl, and thiol groups in the triazole ring makes this compound a versatile scaffold for the development of new molecules with diverse applications.

Properties

IUPAC Name

3-(4-tert-butylphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3S/c1-5-10-18-13(16-17-14(18)19)11-6-8-12(9-7-11)15(2,3)4/h5-9H,1,10H2,2-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHZDECQMUUDJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351268
Record name 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312290-54-3
Record name 4-allyl-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ALLYL-5-(4-TERT-BUTYLPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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